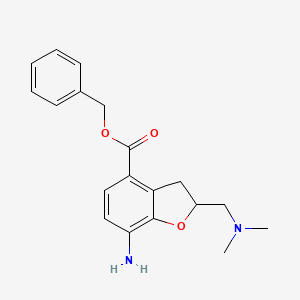
Benzyl 7-amino-2-(dimethylaminomethyl)-2,3-dihydrobenzofuran-4-carboxylate
Cat. No. B8347374
M. Wt: 326.4 g/mol
InChI Key: MHIAXDROVVMWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08691822B2
Procedure details


Benzyl 2-(dimethylaminomethyl)-7-nitro-2,3-dihydrobenzofuran-4-carboxylate 29f (240 mg, 0.67 mmol) was dissolved in 30 mL of acetic acid followed by the addition of iron powder (189 mg, 3.37 mmol). The reaction solution was stirred for 2 hours. The resulting solution was concentrated under reduced pressure, added with 20 mL of water and 20 mL of dichloromethane, then added dropwise with 2 M sodium carbonate solution to adjust pH to about 10 and extracted with dichloromethane (30 mL×3). The combined organic phase was washed with water (20 mL) and saturated sodium chloride solution (20 mL) successively, then dried over anhydrous magnesium sulfate, filtered and the filtrate was concentrated under reduced pressure to obtain the title compound benzyl 7-amino-2-(dimethylaminomethyl)-2,3-dihydrobenzofuran-4-carboxylate 29g (212 mg, yield: 97.2%) as a yellow oil liquid.
Quantity
240 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH:5]1[CH2:9][C:8]2=[C:10]([C:17]([O:19][CH2:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)=[O:18])[CH:11]=[CH:12][C:13]([N+:14]([O-])=O)=[C:7]2[O:6]1)[CH3:3]>C(O)(=O)C.[Fe]>[NH2:14][C:13]1[CH:12]=[CH:11][C:10]([C:17]([O:19][CH2:20][C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)=[O:18])=[C:8]2[C:7]=1[O:6][CH:5]([CH2:4][N:2]([CH3:3])[CH3:1])[CH2:9]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
240 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CC1OC=2C(C1)=C(C=CC2[N+](=O)[O-])C(=O)OCC2=CC=CC=C2
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
189 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was stirred for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting solution was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added with 20 mL of water and 20 mL of dichloromethane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise with 2 M sodium carbonate solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (30 mL×3)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phase was washed with water (20 mL) and saturated sodium chloride solution (20 mL) successively
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=CC(=C2CC(OC21)CN(C)C)C(=O)OCC2=CC=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 212 mg | |
| YIELD: PERCENTYIELD | 97.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
